4-[(1S)-1-aminoethyl]-2-methoxyphenol
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Overview
Description
4-[(1S)-1-aminoethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as 4-[(1S)-1-nitroethyl]-2-methoxyphenol, using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride, can be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
4-[(1S)-1-aminoethyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-1-aminoethyl]-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[(1S)-1-aminoethyl]-2-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
4-[(1S)-1-aminoethyl]-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-[(1S)-1-aminoethyl]-2-methoxyphenol is unique due to the presence of both an aminoethyl group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1241681-88-8 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
CCUOPHCFZGJEKT-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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